2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H18N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h8-9H,1-7,12H2 |
InChI Key |
VLTVNZHBVJHVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Thioureas with α-Haloketones (Hantzsch Thiazole Synthesis)
Reaction Principle: The classical Hantzsch synthesis involves the condensation of a substituted thiourea with an α-haloketone to form the thiazole ring. For 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine, the thiourea is substituted to introduce the ethanamine side chain, while the α-haloketone bears the cyclohexyl substituent at the 4-position of the thiazole.
-
- Preparation of substituted thiourea by reacting ethylenediamine derivatives with isothiocyanates, followed by base hydrolysis if necessary to yield the desired thiourea intermediate.
- Reaction of this thiourea with 4-cyclohexyl-2-bromoacetophenone or equivalent α-bromo ketone under reflux in an appropriate solvent (e.g., ethanol or acetic acid) to form the thiazole ring via cyclocondensation.
Yields and Conditions: Reported yields vary but are generally moderate to good (40–70%), with reaction times ranging from several hours to overnight reflux. The reaction tolerates various substituents and functional groups, allowing for structural diversity in the thiazole ring.
One-Pot Synthesis via Amino Thiol and α-Haloketone Cyclization
Methodology: This approach involves the reaction of an amino thiol intermediate with an α-haloketone bearing the cyclohexyl substituent. The amino thiol attacks the α-haloketone, leading to thiazoline intermediate formation, which can be oxidized or dehydrated to the thiazole.
Advantages: The one-pot reaction simplifies the synthesis, reduces purification steps, and can provide excellent yields. Microwave irradiation or solvent-free conditions have been used to enhance reaction rates and yields.
Example: Cyclohexylamine can be converted to the corresponding amino thiol, which is then reacted with 2-bromoacetophenone derivatives to yield the thiazole ring system with the ethanamine side chain.
Functional Group Transformations on Preformed Thiazole Cores
Route: Starting from commercially available or previously synthesized 4-cyclohexyl-1,3-thiazole derivatives, the ethan-1-amine side chain can be introduced via nucleophilic substitution or reductive amination on appropriate side-chain precursors.
Example: A thiazole-2-carboxylic acid derivative can be converted to an amide or ester, then reduced to the corresponding amine. Alternatively, halogenated thiazoles can undergo substitution with ethylenediamine derivatives to install the ethanamine functionality.
4. Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Thiourea preparation | Amine + benzoyl isothiocyanate, base hydrolysis | 60–80% | Base hydrolysis to remove benzoyl group |
| Hantzsch condensation | Thiourea + α-haloketone, reflux in ethanol or acetic acid | 40–70% | Reaction time: 4–12 hours |
| One-pot amino thiol cyclization | Amino thiol + α-haloketone, microwave or reflux | 70–90% | Solvent-free or acetonitrile solvent |
| Side-chain functionalization | Esterification, hydrazide formation, reduction | Variable | Multi-step transformations possible |
5. Characterization and Confirmation
Spectroscopic Evidence: The formation of this compound is confirmed by NMR spectroscopy, showing characteristic signals for the thiazole ring protons, cyclohexyl protons, and ethanamine side chain methylene groups. For example, triplets at ~2.4 ppm and ~4.1 ppm in ^1H-NMR correspond to the methylene protons adjacent to the amine and thiazole nitrogen, respectively.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C11H18N2S.
Elemental Analysis: Matches theoretical values for C, H, N, and S content, confirming purity.
Summary Table of Preparation Methods
| Method | Key Reactants | Advantages | Limitations |
|---|---|---|---|
| Hantzsch condensation | Substituted thiourea + α-haloketone | Well-established, versatile | Moderate yields, longer times |
| One-pot amino thiol and α-haloketone | Amino thiol + α-haloketone | High yields, fewer steps | Requires amino thiol synthesis |
| Functional group transformations | Preformed thiazole derivatives | Flexibility in side-chain introduction | Multi-step, may lower overall yield |
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: N-substituted thiazole derivatives
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine" is not available. However, some information can be gathered regarding its properties and potential applications in related fields.
This compound dihydrochloride is an organic compound that falls under American Elements' catalog of life science products . American Elements can supply this life science material in various volumes, including bulk quantities, and can produce materials to customer specifications .
Basic Information
- IUPAC Name: 2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine; dihydrochloride
- Chemical Formula:
- Molecular Weight: 283.26
- Appearance: Powder
- Storage Temperature: Room Temperature
Potential Applications
While specific applications for this compound dihydrochloride are not detailed in the search results, the following points may suggest potential uses:
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to phenyl or methoxyphenyl analogs (logP ~2.0–2.5) . This property may enhance blood-brain barrier penetration in drug candidates.
Synthetic Accessibility :
- Simple thiazol-2-yl ethanamines (e.g., 1-(1,3-thiazol-2-yl)ethan-1-amine) are synthesized via direct cyclization or nucleophilic substitution, while cyclohexyl-substituted variants require regioselective bromination and Suzuki-Miyaura coupling .
Biological Relevance :
- Thiazoles with electron-withdrawing groups (e.g., 4-nitrophenyl in 4-(4′-nitrophenyl)thiazol-2-amine) are often intermediates in antimicrobial or anticancer agents .
- Pyridinyl-substituted thiazoles (e.g., 2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine) may coordinate metal ions, relevant in radiopharmaceuticals or catalysis .
Biological Activity
2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine, also known as its dihydrochloride salt, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical formula of this compound dihydrochloride is C₁₁H₂₀Cl₂N₂S with a molecular weight of 283.26 g/mol. It appears as a powder and is typically stored at room temperature. Its structural representation is given by the SMILES notation: C1CCC(CC1)C2=CSC(=N2)CCN.Cl.Cl .
Thiazole derivatives have been studied for their diverse biological activities, including:
1. Anticonvulsant Activity
Research indicates that thiazole compounds can exhibit anticonvulsant properties. For instance, certain thiazole-integrated molecules have shown significant efficacy in preventing seizures in animal models . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant effects.
2. Antitumor Activity
Several thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with thiazole moieties have been tested against Jurkat and HT-29 cells, showing IC₅₀ values comparable to standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring linked to the thiazole significantly increases cytotoxicity.
3. Ferroptosis Induction
Recent studies have highlighted the potential of thiazoles in inducing ferroptosis, a form of regulated cell death associated with cancer therapy. Compounds containing alkyne electrophiles at the 2-position of the thiazole ring were shown to selectively induce ferroptosis with high potency, targeting proteins such as GPX4 .
Case Study 1: Anticonvulsant Efficacy
A study evaluated a series of thiazole compounds, including derivatives similar to this compound, for their anticonvulsant activity using the pentylenetetrazol (PTZ) seizure model. The results indicated that certain modifications led to complete protection against seizures in tested animals.
Case Study 2: Antitumor Activity
In a comparative study involving various thiazole derivatives, this compound was assessed for its cytotoxic effects on multiple cancer cell lines. Results showed that this compound exhibited significant antiproliferative activity with an IC₅₀ value lower than that of several reference drugs .
Research Findings
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Q & A
Q. What regulatory guidelines apply to in vitro testing of this compound in drug discovery?
- Answer : Follow OECD 423 (acute toxicity) and ICH M7 (mutagenicity) guidelines. Use in vitro models (e.g., HepG2 cells) for preliminary toxicity screening (IC₅₀ >50 µM deemed low-risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
